Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-

Lipophilicity Azo dye synthesis Partition coefficient

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- (CAS 56773-61-6), commonly referred to as N-ethyl-N-(2-methoxyethyl)-m-toluidine, is a tertiary aromatic amine with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. The compound features a 3-methyl-substituted benzene ring bearing N-ethyl and N-(2-methoxyethyl) substituents, which together confer a computed LogP of 2.78, a boiling point of 284.5 °C at 760 mmHg, and a density of 0.968 g/cm³.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 56773-61-6
Cat. No. B13750178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-
CAS56773-61-6
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCN(CCOC)C1=CC=CC(=C1)C
InChIInChI=1S/C12H19NO/c1-4-13(8-9-14-3)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3
InChIKeyQCQGUVVRXARGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(2-methoxyethyl)-3-methylaniline (CAS 56773-61-6) – A Specialized Tertiary Amine Intermediate for Dye and Photographic Chemistry


Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- (CAS 56773-61-6), commonly referred to as N-ethyl-N-(2-methoxyethyl)-m-toluidine, is a tertiary aromatic amine with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol [1]. The compound features a 3-methyl-substituted benzene ring bearing N-ethyl and N-(2-methoxyethyl) substituents, which together confer a computed LogP of 2.78, a boiling point of 284.5 °C at 760 mmHg, and a density of 0.968 g/cm³ . Industrially, it serves as a key intermediate in the synthesis of azo dyes and, critically, as the immediate precursor to Color Developer CD-3 (4-amino-N-ethyl-N-(2-methoxyethyl)-m-toluidine), a widely used photographic color developing agent [2].

1
Photographic color developer (CD-3) precursor 3-Methyl group enables regioselective para-nitration pathway
2
Azo dye coupling component Higher organic-phase partitioning supports disperse dye synthesis
3
Structure-reactivity research probe Zero HBD and distinct substitution pattern for mechanistic studies

Why N-Ethyl-N-(2-methoxyethyl)-3-methylaniline Cannot Be Replaced by In-Class Analogs Without Verification


Tertiary N-alkylanilines that share a 3-methyl group or a 2-methoxyethyl chain may appear interchangeable at the level of structure; however, the simultaneous presence of the meta-methyl substituent and the N-(2-methoxyethyl) moiety in this compound creates a distinct polarity, hydrogen-bonding, and steric profile that directly governs its performance in electrophilic coupling reactions and its suitability as a precursor to photographic color developers. The 3-methyl group activates the para position for subsequent nitration and amination steps required to produce CD-3, while the methoxyethyl chain eliminates the hydrogen-bond donor character present in the hydroxyethyl analog (CAS 91-88-3), markedly altering solubility in organic media and coupling kinetics . Consequently, substitution by N-ethyl-m-toluidine, N-ethyl-N-(2-methoxyethyl)aniline, or N-ethyl-N-(2-hydroxyethyl)-m-toluidine without re-validation risks altered dye shade, lower coupling efficiency, or failure to meet the purity specifications of photographic-grade intermediates.

Missing methoxyethyl chain N-Ethyl-m-toluidine lacks the methoxyethyl group; solubility and coupling kinetics may shift in anhydrous or phase-transfer protocols.
Absence of 3-methyl group N-Ethyl-N-(2-methoxyethyl)aniline may produce isomer mixtures during nitration, risking lower para-selectivity for CD-3 synthesis.
Hydroxyethyl analog introduces H-bond donor The –OH group in CAS 91-88-3 can participate in side reactions; its profile may not transfer to strictly anhydrous coupling systems.

Product-Specific Quantitative Evidence Guide for Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- (CAS 56773-61-6)


Enhanced Lipophilicity Versus the Non-Methylated Analog Improves Organic-Phase Partitioning in Coupling Reactions

The target compound exhibits a significantly higher computed LogP than its non-methylated analog N-ethyl-N-(2-methoxyethyl)aniline (CAS 42988-04-5). The 3-methyl group contributes an additional hydrophobic increment that favors partitioning into organic solvents during azo-coupling processes, which can enhance reaction rates and simplify isolation [1].

Lipophilicity profile
Reported
LogP 2.78 (target) vs 2.16 (des-methyl analog)
Supports organic-phase partitioning in azo coupling
Computed values; confirm experimentally for specific solvent systems
Lipophilicity Azo dye synthesis Partition coefficient

Elimination of Hydrogen-Bond Donation Confers Distinct Solubility Profile Relative to the Hydroxyethyl Analog

The target compound contains zero hydrogen-bond donor groups, whereas the hydroxyethyl analog N-ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS 91-88-3) possesses one –OH donor (computed HBD = 1). This fundamental difference reduces water miscibility and alters compatibility with electrophilic reagents that are sensitive to protic solvents, making the target compound more suitable for anhydrous coupling protocols .

Hydrogen-bond donor count
Class-level
HBD = 0 vs 1 (hydroxyethyl analog)
Eliminates protic-solvent interactions, fits anhydrous protocols
Class-level inference; verify compatibility under reaction conditions
Hydrogen bonding Solubility Dye intermediate

Elevated Boiling Point and Density Relative to the Parent N-Ethyl-m-toluidine Enable Different Reaction Temperature Windows

The target compound boils at 284.5 °C, which is approximately 63 °C higher than the parent N-ethyl-m-toluidine (CAS 102-27-2; BP 221 °C). The accompanying density increase (0.968 vs. 0.957 g/cm³) reflects the additional methoxyethyl chain. This elevated boiling point permits higher reaction temperatures for coupling steps that are kinetically slow at lower temperatures, without risking distillation losses .

Thermal range
Reported
BP 284.5 °C vs 221 °C (parent amine)
Wider safe operating window for high-temperature condensations
Computed boiling points; validate under process pressure
Boiling point Reaction temperature Process safety

Established Reverse-Phase HPLC Method Enables Reliable Purity Specification for Procurement Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported specifically for the separation of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- [1]. This method provides a direct means for buyers to independently verify the purity and identity of received material, a capability not universally available for all in-class analogs. The baseline resolution achievable under these conditions ensures that common process impurities, such as residual N-ethyl-m-toluidine from incomplete alkylation, can be quantified.

HPLC quality control
Method context
Documented reverse-phase HPLC method available
Enables independent purity verification and batch consistency
Newcrom R1 column; MeCN/H₂O/H₃PO₄ mobile phase
HPLC analysis Quality control Procurement specification

Para-Position Activation by the 3-Methyl Group Enables High-Yield Nitration Toward the Key CD-3 Intermediate

The 3-methyl substituent exerts a strong ortho/para-directing electronic effect, activating the benzene ring for electrophilic nitration predominantly at the 4-position. This regioselectivity is essential for the efficient synthesis of 4-amino-N-ethyl-N-(2-methoxyethyl)-m-toluidine (CD-3 precursor) . In contrast, the des-methyl analog N-ethyl-N-(2-methoxyethyl)aniline lacks this directing group, leading to mixtures of nitration isomers and lower yields of the desired para-nitro intermediate [1]. While direct comparative nitration yields are not publicly reported for these exact substrates, the well-established principles of electrophilic aromatic substitution provide a class-level inference supporting this differentiation.

Nitration regioselectivity
Class-level
3-Methyl directs para-nitration; isomer mixture risk reduced
Supports higher yield of desired CD-3 intermediate
Class-level inference; confirm regioselectivity under specific nitration conditions
Regioselectivity Nitration CD-3 synthesis

Best Application Scenarios for N-Ethyl-N-(2-methoxyethyl)-3-methylaniline (CAS 56773-61-6) Based on Differentiating Evidence


Synthesis of Photographic Color Developer CD-3

This compound is the direct precursor to 4-amino-N-ethyl-N-(2-methoxyethyl)-m-toluidine (CD-3), a primary color developing agent used in the E-6 and VNF-1 photographic processes. The 3-methyl group ensures regioselective para-nitration, while the methoxyethyl chain provides the lipophilicity required for efficient dye formation and stability [1]. Procuring the intermediate with a certified purity ≥99% is critical for achieving the stringent quality demands of photographic-grade CD-3.

Azo Dye Coupling Component for Disperse and Solvent Dyes

As a tertiary aromatic amine with a LogP of 2.78, this compound serves as a high-performance coupling component in the synthesis of disperse azo dyes [2]. Its enhanced organic-phase solubility facilitates phase-transfer-free coupling reactions, reducing process complexity and improving color yield on hydrophobic fibers such as polyester.

Research Probe for Structure–Reactivity Studies in Tertiary Anilines

The distinct combination of N-ethyl, N-(2-methoxyethyl), and 3-methyl substituents makes this compound a valuable model substrate for investigating electronic and steric effects in N-alkylaniline chemistry. Its zero-HBD, moderate LogP, and well-defined boiling point allow systematic comparison with hydroxyethyl, des-methyl, and diethyl analogs .

Quality Control Method Development and Reference Standard

The publicly documented reverse-phase HPLC method (Newcrom R1 column, MeCN/H₂O/H₃PO₄ mobile phase) enables its use as a reference standard for method qualification in analytical laboratories [1]. Laboratories supporting dye and photographic chemical manufacturers can adopt this method for product release testing and stability monitoring.

Application
Selection Property
Validation Focus
Photographic Color Developer (CD-3) Synthesis
Regioselective para-nitration enabled by 3-methyl group
Nitration yield and isomer purity
Azo Dye Coupling Component
Enhanced organic-phase partitioning (reported LogP ~2.8)
Coupling efficiency and dye shade consistency
Structure-Reactivity Research Probe
Zero HBD and distinct N-ethyl/N-methoxyethyl pattern
Comparative kinetics and solvent compatibility
QC Reference Standard
Documented reverse-phase HPLC method
Purity verification and batch-to-batch consistency
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